(E)-2-amino-1-((3-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-1-[(E)-(3-methylphenyl)methylideneamino]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-15-6-4-7-16(12-15)13-27-30-22(25)20(24(31)26-14-17-8-5-11-32-17)21-23(30)29-19-10-3-2-9-18(19)28-21/h2-4,6-7,9-10,12-13,17H,5,8,11,14,25H2,1H3,(H,26,31)/b27-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIWTELZCLFUEA-UVHMKAGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-amino-1-((3-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological properties. The synthesis typically involves the condensation of appropriate aldehydes with amines under controlled conditions to yield the desired product. For example, the synthesis process may include the reaction of 2-hydroxy-5-methyl-benzaldehyde with 1-(4-aminophenyl)-ethanone in ethanol at elevated temperatures .
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 318.36 g/mol |
| Functional Groups | Amino, Carboxamide, Tetrahydrofuran |
| Core Structure | Pyrrolo[2,3-b]quinoxaline |
Antitumor Activity
Research has indicated that derivatives of pyrroloquinoxaline exhibit significant antitumor properties. The compound has shown activity against various cancer cell lines, likely due to its ability to inhibit key signaling pathways involved in tumor growth and proliferation. For instance, studies have demonstrated that similar compounds can effectively inhibit BRAF(V600E) and EGFR pathways, which are critical in many cancers .
Case Study: Anticancer Efficacy
In a recent study involving preclinical models, this compound was tested for its cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with an IC50 value comparable to established chemotherapeutic agents .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Similar derivatives have been reported to demonstrate effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways.
Table 2: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, affecting signal transduction pathways critical for tumor growth.
- Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells through mitochondrial pathways.
- Antioxidant Properties : Some derivatives demonstrate the ability to scavenge free radicals, contributing to their anti-inflammatory effects.
Chemical Reactions Analysis
Core Reactivity of Pyrrolo[2,3-b]quinoxaline Systems
The fused pyrrole-quinoxaline system exhibits electron-deficient aromaticity, enabling reactions such as:
Imine (Benzylideneamino) Group Reactivity
The (E)-configured imine group (-CH=N-) at position 1 participates in reversible and irreversible transformations:
Hydrolysis
| Conditions | Products |
|---|---|
| Acidic (HCl/H₂O) | Cleavage to 2-amino-pyrroloquinoxaline + 3-methylbenzaldehyde . |
| Basic (NaOH/EtOH) | Stable under mild conditions; degradation observed at high temperatures. |
Cycloaddition Reactions
The benzylideneamino group acts as a dipolarophile in [3+2] cycloadditions:
| Dipole | Conditions | Product Class | Example |
|---|---|---|---|
| Azomethine ylides | Thermal/RT, inert solvent | Pyrrolo-fused polyheterocycles | Pyrrolo[2,1-a]isoquinoline derivatives. |
Carboxamide Group Transformations
The N-((tetrahydrofuran-2-yl)methyl) carboxamide moiety undergoes:
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrolysis | H₂O/H⁺ or OH⁻ | Carboxylic acid + THF-methylamine . |
| N-Alkylation | Alkyl halides, NaH | Quaternary ammonium derivatives. |
Amino Group Reactivity at C-2
The primary amine at C-2 is nucleophilic and participates in:
| Reaction | Reagents | Outcome |
|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-acetyl derivatives . |
| Schiff Base Formation | Aromatic aldehydes | Secondary imines (with tunable electronics) . |
Synthetic Routes and Modifications
Key steps in the synthesis of analogous compounds include:
-
Pyrroloquinoxaline Core Assembly
-
Imine Installation
-
Carboxamide Functionalization
Stability and Degradation Pathways
-
Photodegradation : UV light induces C=N bond cleavage in the imine group .
-
Thermal Stability : Decomposes above 250°C, releasing CO₂ and NH₃ .
Comparative Reactivity Table
Comparison with Similar Compounds
Key Observations:
- Benzylidene Modifications: The target’s 3-methyl group (vs. 3-hydroxy in or 3-ethoxy-4-hydroxy in ) balances hydrophobicity and steric effects.
- N-Substituents : The THF group in the target offers a rigid, polar environment compared to linear ethers (e.g., 2-methoxyethyl in ) or bulky alkenes (cyclohexenyl in ). Phenethyl () and ethoxypropyl () substituents prioritize lipophilicity over solubility .
- Schiff Base vs. Direct Substitution : lacks the Schiff base linkage, which may improve stability but reduce reversible binding interactions seen in the target and other Schiff base-containing analogs .
Physicochemical Properties
Molecular Weight and logP Estimates:
- Target Compound : Estimated molecular weight ~425 g/mol; logP ~2.5 (moderate due to THF and methyl groups).
- : Molecular weight 404.43 g/mol; logP ~1.8 (lower due to hydroxyl group) .
- : Molecular weight 437.52 g/mol; logP ~3.0 (ethoxy and cyclohexenyl increase hydrophobicity) .
- : Molecular weight 393.48 g/mol; logP ~3.2 (thiophene and phenethyl enhance lipophilicity) .
Stability and Reactivity:
- The Schiff base in the target compound may confer pH-dependent reactivity, unlike the stable benzyl group in .
Similarity Coefficients and Structural Diversity
Using Tanimoto coefficients (as per ), the target compound shares <50% similarity with analogs due to divergent substituents:
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target molecule can be dissected into three primary components:
- Pyrrolo[2,3-b]quinoxaline core : A fused heterocycle combining pyrrole and quinoxaline moieties.
- 3-Methylbenzylideneamino substituent : A Schiff base derivative at position 1.
- Tetrahydrofuran-2-ylmethyl carboxamide : A secondary amide at position 3 linked to a tetrahydrofuran (THF) derivative.
Retrosynthetically, the molecule is deconstructed into:
- Quinoxaline precursors for cyclocondensation.
- Pyrrole-building blocks for annulation.
- 3-Methylbenzaldehyde for Schiff base formation.
- Tetrahydrofuran-2-ylmethylamine for amide coupling.
Synthesis of the Pyrrolo[2,3-b]quinoxaline Core
Quinoxaline-Pyrrole Annulation Strategies
The core structure is synthesized via Pictet–Spengler-type cyclization or metal-catalyzed annulation .
Pictet–Spengler Reaction
A modified Pictet–Spengler reaction between 2-(1H-pyrrol-1-yl)aniline (1a ) and α-hydroxy acids (e.g., lactic acid) generates 4,5-dihydropyrrolo[1,2-a]quinoxalines, which are subsequently oxidized to the aromatic system. For the [2,3-b] isomer, regioselective annulation requires 2-nitroaniline derivatives as starting materials.
- React 2-nitroaniline with 2,5-dimethoxytetrahydrofuran in acetic acid to form 1-(2-nitrophenyl)pyrrole.
- Reduce the nitro group to an amine using Pd/C and hydrazine hydrate.
- Condense with lactic acid in the presence of tert-butyl hydroperoxide (TBHP) to form the dihydro intermediate.
- Oxidize with MnO₂ or DDQ to yield pyrrolo[2,3-b]quinoxaline.
Key Conditions :
- Solvent : Dichloroethane (DCE) at 80°C.
- Oxidant : TBHP (4.0 equiv.) for decarboxylative oxidative annulation.
- Yield : 52–76% for analogous systems.
InCl₃-Catalyzed Cyclization
Indium trichloride (InCl₃) catalyzes the reaction between 1-(2-aminophenyl)pyrroles and propargyloxybenzaldehydes to form fused quinoxalines. Adapting this method:
- React 1-(2-aminophenyl)pyrrole with 2-propargyloxy-3-methylbenzaldehyde in p-xylene at 140°C.
- Purify via flash chromatography (19:1 hexane/ethyl acetate).
Advantages :
Functionalization of the Core
Introduction of the 2-Amino Group
The amino group at position 2 is introduced via nitro reduction or direct amination :
Nitro Reduction
- Synthesize 2-nitro-pyrrolo[2,3-b]quinoxaline using nitration conditions (HNO₃/H₂SO₄).
- Reduce with H₂/Pd-C or Zn/HCl to yield the 2-amino derivative.
Yield : ~85–90% for analogous reductions.
Direct Amination
Copper-catalyzed C–H amination using hydroxylamine-O-sulfonic acid under basic conditions.
Schiff Base Formation at Position 1
The 3-methylbenzylideneamino group is installed via condensation of the primary amine with 3-methylbenzaldehyde:
- Dissolve 2-amino-pyrrolo[2,3-b]quinoxaline in anhydrous ethanol.
- Add 3-methylbenzaldehyde (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid (PTSA).
- Reflux at 80°C for 6–8 hours under nitrogen.
- Isolate the (E)-isomer via recrystallization (ethanol/water).
Stereochemical Control :
Carboxamide Installation at Position 3
Carboxylic Acid Activation
The carboxamide is introduced via amide coupling of a carboxylic acid precursor with tetrahydrofuran-2-ylmethylamine:
Final Assembly and Purification
The fully functionalized compound is purified via:
- Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane → methanol/DCM).
- Recrystallization : Ethyl acetate/hexane mixtures.
Analytical Data :
Challenges and Optimization
- Regioselectivity : Ensuring [2,3-b] fusion requires careful choice of starting materials (e.g., 2-nitroaniline derivatives).
- Schiff Base Stability : Use of anhydrous conditions and molecular sieves prevents hydrolysis.
- Amide Coupling : Excess amine (2.0 equiv.) and low temperatures (0°C) minimize side reactions.
Q & A
Q. Key Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) or ethanol |
| Catalyst | CuI (5 mol%) or Pd(PPh₃)₄ (2 mol%) |
| Reaction Time | 12–24 hours |
| Yield Range | 45–65% (post-purification) |
How can researchers ensure the (E)-configuration of the benzylidene group during synthesis?
Advanced Stereochemical Control
The (E)-configuration is stabilized by:
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) favor the thermodynamically stable (E)-isomer due to reduced steric hindrance .
- Characterization :
What purification techniques are most effective for isolating the target compound?
Q. Methodological Considerations
- Recrystallization : Ethanol/water (7:3) mixtures yield high-purity crystals but may reduce recovery (~30–40%) .
- Chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate) resolve impurities from the THF-methyl substituent .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm >95% purity for biological assays .
How do substituents on the benzylidene group influence biological activity?
Q. Structure-Activity Relationship (SAR) Analysis
Advanced Insight : The 3-methyl group balances lipophilicity and steric effects, optimizing cellular uptake without compromising target affinity .
How can researchers resolve contradictions in reported biological data (e.g., in vitro vs. in vivo efficacy)?
Q. Data Contradiction Analysis
- In Vitro Limitations : Serum protein binding in cell culture media may reduce apparent potency. Use low-FBS conditions for assays .
- Metabolic Stability : The THF-methyl group undergoes rapid hepatic oxidation in vivo, necessitating prodrug strategies .
- Dosage Optimization : Pharmacokinetic studies in rodents suggest split dosing (e.g., 10 mg/kg twice daily) improves bioavailability .
What computational methods predict the compound’s interaction with biological targets?
Q. Advanced Modeling Approaches
- Docking Simulations : AutoDock Vina or Schrödinger Suite models predict binding to quinoxaline-binding pockets (e.g., PARP-1) .
- MD Simulations : GROMACS assesses stability of the THF-methyl group in hydrophobic enzyme cavities .
- QSAR : Hammett constants (σ) correlate substituent electronic effects with inhibitory activity .
How should researchers handle reactive functional groups during synthesis?
Q. Methodological Best Practices
- Amine Protection : Boc or Fmoc groups prevent undesired nucleophilic reactions during coupling steps .
- Oxidation Control : Avoid strong oxidants (e.g., KMnO₄) to preserve the pyrroloquinoxaline core; use mild H₂O₂ instead .
- Moisture Sensitivity : Conduct reactions under nitrogen for moisture-sensitive intermediates (e.g., imine formation) .
What are the key differences in activity between pyrroloquinoxaline derivatives and related heterocycles?
Q. Comparative Analysis
What strategies improve yield in multi-step syntheses?
Q. Advanced Optimization
- Flow Chemistry : Continuous reactors reduce intermediate isolation steps, improving overall yield (e.g., from 45% to 60%) .
- Catalyst Screening : High-throughput testing identifies optimal ligands (e.g., Xantphos for Pd-mediated couplings) .
- Microwave Assistance : Reduces reaction time for condensation steps (e.g., 2 hours vs. 12 hours conventionally) .
How do researchers validate target engagement in cellular assays?
Q. Methodological Validation
- CETSA : Cellular thermal shift assays confirm compound-induced stabilization of EGFR in cancer cells .
- Western Blotting : Phospho-EGFR (Tyr1068) reduction confirms pathway inhibition .
- SPR : Surface plasmon resonance measures binding kinetics (e.g., kₐ = 1.5 × 10⁵ M⁻¹s⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
